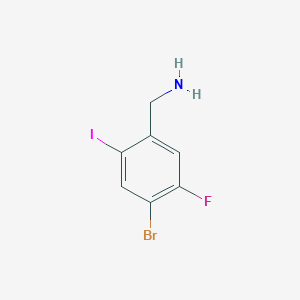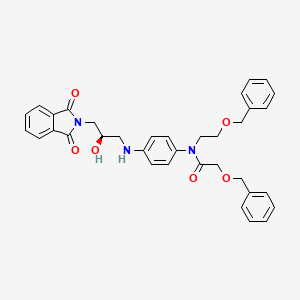
(R)-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes benzyloxy groups and a dioxoisoindolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol typically involves multiple steps, including the formation of benzyloxy intermediates and the incorporation of the dioxoisoindolinyl group. Common synthetic routes may include:
Formation of Benzyloxy Intermediates: This step involves the reaction of benzyl alcohol with appropriate reagents to form benzyloxy groups.
Incorporation of Dioxoisoindolinyl Group: This step involves the reaction of phthalic anhydride with amines to form the dioxoisoindolinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the dioxoisoindolinyl moiety, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy groups and dioxoisoindolinyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban: This compound shares structural similarities but lacks the diol group, leading to different chemical and biological properties.
(S)-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol: The stereoisomer of the compound, which may exhibit different biological activity due to its different spatial arrangement.
Uniqueness
The uniqueness of ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C35H35N3O6 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
N-[4-[[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]amino]phenyl]-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |
InChI |
InChI=1S/C35H35N3O6/c39-30(22-38-34(41)31-13-7-8-14-32(31)35(38)42)21-36-28-15-17-29(18-16-28)37(19-20-43-23-26-9-3-1-4-10-26)33(40)25-44-24-27-11-5-2-6-12-27/h1-18,30,36,39H,19-25H2/t30-/m1/s1 |
InChI Key |
PZLDFTOPLIWCTB-SSEXGKCCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)NC[C@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)COCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)COCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
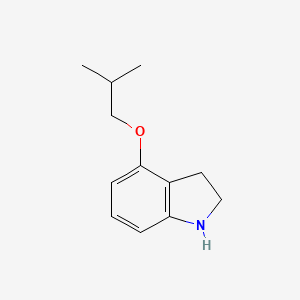
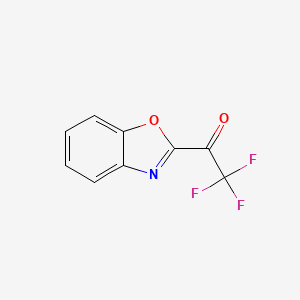
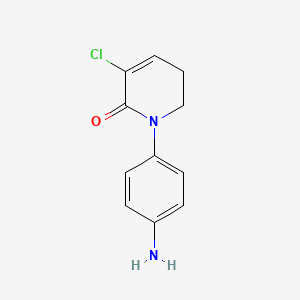
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)
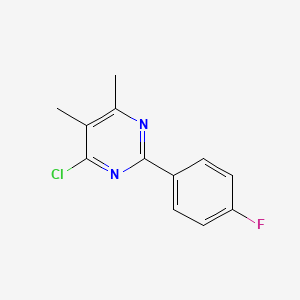
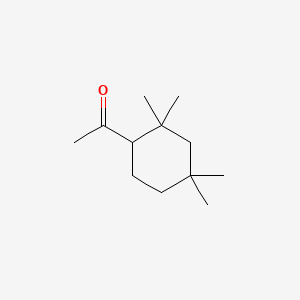
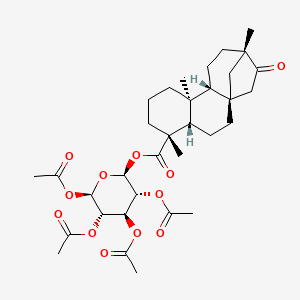
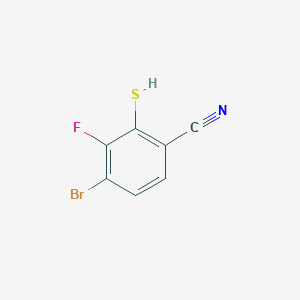
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)
![Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)
